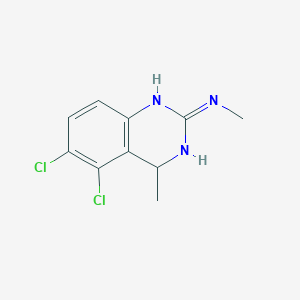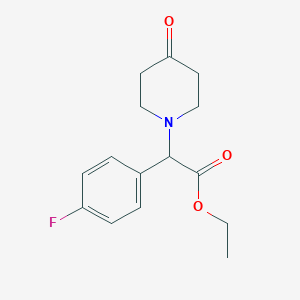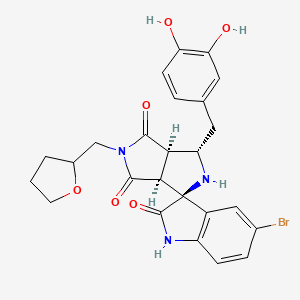
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C10H11Cl2N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine: Similar structure but with a methyl group instead of a dimethyl group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in terms of chlorine and dimethyl groups but different core structure (pyridine vs. quinazoline).
Uniqueness
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its dichloro and dimethyl groups contribute to its reactivity and potential biological activities .
Properties
CAS No. |
918134-90-4 |
|---|---|
Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5,6-dichloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C10H11Cl2N3/c1-5-8-7(15-10(13-2)14-5)4-3-6(11)9(8)12/h3-5H,1-2H3,(H2,13,14,15) |
InChI Key |
QZNXPVYAMUSJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=NC)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)


![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)

![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)

![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)


